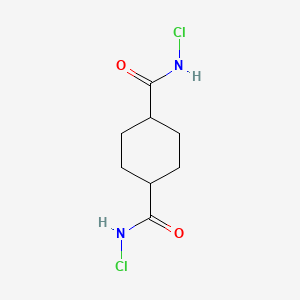![molecular formula C7H11BN2O2 B13931875 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid is a boronic acid derivative featuring a tetrahydroimidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes under reflux conditions to form the tetrahydroimidazo[1,2-a]pyridine core . The boronic acid moiety is then introduced through a reaction with boronic acid derivatives under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the boronic acid moiety.
Scientific Research Applications
B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Tetrahydroimidazo[4,5-c]pyridine derivatives:
Uniqueness
B-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5,11-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZPNWYTFVJCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2N1CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
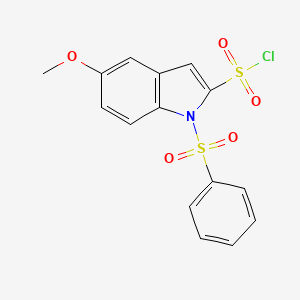
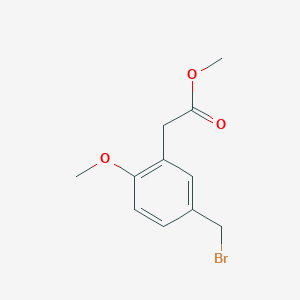
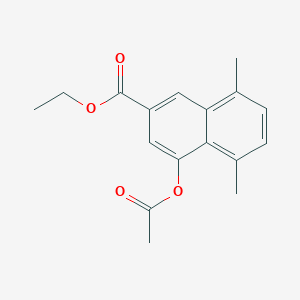
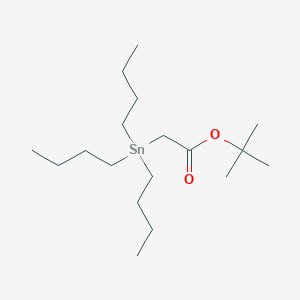
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)

![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
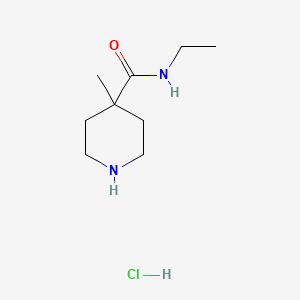
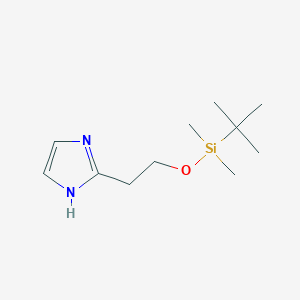
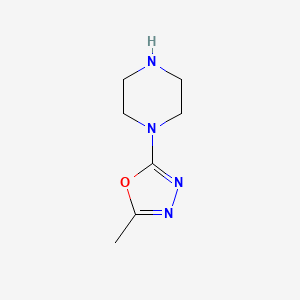
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
